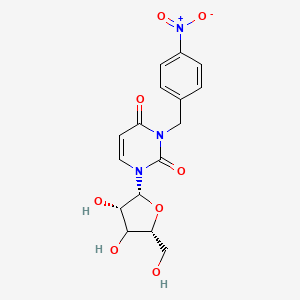
Fak protac B5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FAK PROTAC B5 is a compound designed to target and degrade focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in various cellular processes such as survival, proliferation, migration, and invasion. This compound is a proteolysis-targeting chimera (PROTAC) that leverages the ubiquitin-proteasome system to selectively degrade FAK, thereby inhibiting its functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FAK PROTAC B5 involves multiple steps, including the design and synthesis of a ligand that binds to FAK, a linker, and a ligand that recruits an E3 ubiquitin ligase. The optimal PROTAC B5 exhibited potent FAK affinity with an IC50 value of 14.9 nM . The synthetic route typically involves:
Design and Synthesis of Ligands: The ligands are synthesized using standard organic synthesis techniques.
Linker Attachment: The ligands are connected via a linker, which is synthesized using coupling reactions.
Final Assembly: The final PROTAC molecule is assembled by connecting the FAK ligand, linker, and E3 ligase ligand.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route, optimizing reaction conditions, and ensuring high purity and yield. This may include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications for use in research and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions
FAK PROTAC B5 undergoes several types of reactions, including:
Degradation: The primary reaction is the degradation of FAK via the ubiquitin-proteasome system.
Binding: The compound binds to FAK and the E3 ubiquitin ligase, facilitating the degradation process.
Common Reagents and Conditions
Reagents: Common reagents include the synthesized ligands, linkers, and solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and degradation.
Major Products
The major product of the reaction is the degraded FAK protein, which results from the ubiquitination and subsequent proteasomal degradation facilitated by this compound .
Wissenschaftliche Forschungsanwendungen
FAK PROTAC B5 has several scientific research applications, including:
Cancer Research: It is used to study the role of FAK in cancer cell survival, proliferation, migration, and invasion. .
Drug Discovery: this compound serves as a lead compound for developing new cancer therapies targeting FAK.
Biological Studies: It is used to explore the biological functions of FAK and its role in various cellular processes.
Wirkmechanismus
FAK PROTAC B5 exerts its effects through the following mechanism:
Binding to FAK: The compound binds to FAK, targeting it for degradation.
Recruitment of E3 Ubiquitin Ligase: The PROTAC molecule also binds to an E3 ubiquitin ligase, bringing it in proximity to FAK.
Ubiquitination and Degradation: The E3 ligase ubiquitinates FAK, marking it for degradation by the proteasome. .
Vergleich Mit ähnlichen Verbindungen
FAK PROTAC B5 is unique compared to other similar compounds due to its potent FAK degradation activity and strong antiproliferative effects. Similar compounds include:
FAK Inhibitors: Traditional FAK inhibitors target the kinase activity of FAK but do not degrade the protein.
Other PROTACs: Other PROTACs targeting different proteins or kinases may have similar mechanisms but target different pathways or proteins.
This compound stands out due to its ability to degrade FAK, providing a more comprehensive inhibition of FAK functions compared to traditional inhibitors .
Eigenschaften
Molekularformel |
C41H43ClN10O7 |
|---|---|
Molekulargewicht |
823.3 g/mol |
IUPAC-Name |
2-[[5-chloro-2-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C41H43ClN10O7/c1-43-37(55)25-8-3-4-10-28(25)46-36-27(42)23-44-41(49-36)47-29-14-13-24(22-32(29)59-2)51-20-18-50(19-21-51)17-6-5-12-33(53)45-30-11-7-9-26-35(30)40(58)52(39(26)57)31-15-16-34(54)48-38(31)56/h3-4,7-11,13-14,22-23,31H,5-6,12,15-21H2,1-2H3,(H,43,55)(H,45,53)(H,48,54,56)(H2,44,46,47,49) |
InChI-Schlüssel |
WGXCHVXCUMEKET-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















